Enhanced Hydrogen-Bonding Capacity and Polarity Relative to 8-Methyl-1,2,3,4-tetrahydroquinoline
8-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (Target) contains a phenolic hydroxyl group, which introduces a strong hydrogen-bond donor (HBD) and increases the number of hydrogen-bond acceptors (HBA) compared to its direct analog, 8-Methyl-1,2,3,4-tetrahydroquinoline (Comparator). Computed descriptors for the comparator show an HBD count of 1 and an HBA count of 1 [1], whereas the target, with its additional 5-OH moiety, is inferred to possess an HBD count of 2 and an HBA count of 2 (class-level inference based on standard functional group contributions [2]). This increased polar surface area and H-bonding potential can significantly influence solubility, membrane permeability, and target binding interactions, making the target unsuitable for substitution in assays where these properties are critical.
| Evidence Dimension | Hydrogen Bond Donor Count / Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | HBD: 2, HBA: 2 (inferred from structure) |
| Comparator Or Baseline | 8-Methyl-1,2,3,4-tetrahydroquinoline: HBD: 1, HBA: 1 |
| Quantified Difference | Target has +1 HBD and +1 HBA vs. comparator |
| Conditions | Computed/structural analysis; no assay conditions applicable. |
Why This Matters
Differences in hydrogen-bonding capacity directly impact ADME properties (e.g., solubility, logP) and binding thermodynamics, which are critical selection criteria in drug discovery and chemical probe development.
- [1] PubChem. 8-Methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8-Methyl-1_2_3_4-tetrahydroquinoline (accessed April 20, 2026). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
